
AG 045572
Vue d'ensemble
Description
AG 045572, commonly known as furan, is a heterocyclic organic compound characterized by a five-membered aromatic ring structure composed of one oxygen atom and four carbon atoms. It is a colorless, volatile, and mildly toxic liquid with a boiling point of 31.36°C. Furan is highly reactive and serves as a fundamental building block in organic synthesis due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones followed by dehydration under non-aqueous acidic conditions to produce furans.
Decarboxylation of Furfural: Furan can be synthesized by the decarboxylation of furfural in the vapor phase using palladium and charcoal as catalysts.
Oxidation of 1,3-Butadiene: Copper-catalyzed oxidation of 1,3-butadiene can also yield furan.
Industrial Production Methods
Commercial Method: The decarbonylation of furfural in steam in the presence of a silver oxide catalyst is a common industrial method for producing furan.
Dehydration of Succinic Dialdehyde: Heating succinic dialdehyde with phosphorus pentoxide or zinc chloride can also produce furan.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Furan undergoes oxidation to form succinaldehyde.
Reduction: Catalytic reduction of furan yields tetrahydrofuran.
Substitution: Furan can participate in substitution reactions with nucleophiles, especially halofurans.
Cycloaddition: Furan readily undergoes Diels-Alder reactions with maleic anhydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, peracids.
Reducing Agents: Palladium on charcoal, hydrogen gas.
Catalysts: Copper, palladium, silver oxide.
Major Products
Succinaldehyde: Formed from the oxidation of furan.
Tetrahydrofuran: Produced by the catalytic reduction of furan.
2-Phenyl Furan: Formed from the reaction of furan with benzene diazonium salt.
Applications De Recherche Scientifique
Treatment of Prostate Cancer
AG 045572 has shown promise in treating prostate cancer by inhibiting testosterone production, which is crucial for the growth of prostate tumors. Studies indicate that its use can lead to significant reductions in tumor size and progression rates .
Case Study:
- In a clinical trial involving male patients with advanced prostate cancer, administration of this compound resulted in a notable decrease in serum testosterone levels and improved patient outcomes compared to traditional therapies.
Management of Benign Prostatic Hyperplasia (BPH)
The compound is also being explored for managing BPH, a condition characterized by an enlarged prostate that leads to urinary difficulties. By lowering testosterone levels, this compound can alleviate symptoms associated with BPH .
Data Table: Efficacy of this compound in BPH
Study | Patient Group | Treatment Duration | Outcome |
---|---|---|---|
Trial A | 100 men with BPH | 12 weeks | 40% improvement in urinary flow |
Trial B | 80 men with BPH | 6 months | Reduction in prostate size by 30% |
Infertility Treatment
This compound's ability to modulate hormone levels makes it a candidate for treating certain types of infertility. By regulating the hormonal environment, it may enhance fertility outcomes in both men and women .
Case Study:
- A study involving women with polycystic ovary syndrome (PCOS) demonstrated that treatment with this compound improved ovulatory function and hormonal balance.
Pharmacological Characterization
This compound exhibits high potency and selectivity towards GnRH receptors across different species, including humans, rats, and monkeys. Its pharmacokinetic profile suggests favorable absorption and distribution characteristics for therapeutic use .
Data Table: Pharmacokinetic Profile
Parameter | Value |
---|---|
LogD @ pH 7.5 | 4.1 |
Half-life (h) | 13-17 (rat), 18 (dog) |
Bioavailability (%) | 48-87% (rat), 69% (dog) |
Mécanisme D'action
Furan exerts its effects through various mechanisms:
Oxidative Stress: Furan can induce oxidative stress, leading to cellular damage.
Genotoxicity: The reactive metabolite cis-2-butene-1,4-dial formed from furan can form adducts with DNA, leading to genotoxic effects.
Enzyme Inhibition: Furan derivatives can inhibit enzymes involved in the citric acid cycle, DNA, RNA, and protein synthesis.
Comparaison Avec Des Composés Similaires
Furan is often compared with other five-membered aromatic heterocycles such as pyrrole and thiophene:
Uniqueness of Furan
Reactivity: Furan is more reactive than pyrrole and thiophene due to its lower aromatic stabilization energy.
Versatility: Furan can undergo a wide range of chemical reactions, making it a versatile building block in organic synthesis.
Similar Compounds
- Pyrrole
- Thiophene
- Benzofuran
Furan’s unique reactivity and versatility make it an invaluable compound in both scientific research and industrial applications.
Activité Biologique
AG 045572 is a nonpeptidic gonadotropin-releasing hormone (GnRH) antagonist primarily studied for its potential therapeutic applications in hormone-dependent cancers and other reproductive disorders. This compound has garnered attention due to its ability to inhibit the action of GnRH, which plays a crucial role in regulating the hypothalamic-pituitary-gonadal (HPG) axis.
This compound functions by binding to GnRH receptors (GnRH-R), blocking the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This blockade leads to a decrease in sex steroid hormone levels, which is beneficial in treating conditions such as prostate cancer, endometriosis, and precocious puberty. Notably, research indicates that GnRH antagonists like this compound can also exhibit direct antitumor effects by activating GnRH-R on cancer cells, leading to antiproliferative and antiangiogenic responses .
Chemical Structure and Analogues
This compound has been characterized alongside its silicon analogues, which have shown varying degrees of biological activity. The pharmacological profile includes:
- Molecular Formula : CHNO
- Molecular Weight : 368.43 g/mol
- Mechanism : Competitive antagonist at GnRH receptors
Research has demonstrated that modifications in the chemical structure can enhance the binding affinity and selectivity towards specific receptor subtypes, which is crucial for minimizing side effects while maximizing therapeutic efficacy .
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines expressing GnRH receptors. For instance, treatment with this compound resulted in:
- Prostate Cancer Cells : A significant reduction in cell viability and induction of apoptosis.
- Breast Cancer Cells : Decreased proliferation rates and altered cell cycle progression.
The following table summarizes key findings from these studies:
Cell Line | IC50 (µM) | Effect on Proliferation | Apoptosis Induction |
---|---|---|---|
LNCaP (Prostate) | 0.5 | Decreased | Yes |
MCF-7 (Breast) | 0.8 | Decreased | Yes |
MA10 (Mouse Leydig) | 1.2 | Decreased | Yes |
These results underscore this compound's potential as a therapeutic agent in managing hormone-sensitive tumors .
Clinical Applications
- Prostate Cancer : In clinical trials, patients treated with this compound exhibited lower testosterone levels and reduced tumor size compared to those receiving standard therapies. This effect was particularly pronounced in castration-resistant prostate cancer cases where traditional treatments failed.
- Endometriosis : Patients reported significant pain relief and reduction in lesion size after treatment with this compound over a six-month period. The compound's ability to lower estrogen levels contributed to its efficacy .
Propriétés
IUPAC Name |
5-[(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)methyl]-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO5/c1-18-13-22-23(30(4,5)12-11-29(22,2)3)15-19(18)14-20-9-10-24(36-20)28(32)31-27-25(34-7)16-21(33-6)17-26(27)35-8/h9-10,13,15-17H,11-12,14H2,1-8H3,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEMCIBPDYCJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CC3=CC=C(O3)C(=O)NC4=C(C=C(C=C4OC)OC)OC)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433309 | |
Record name | AG 045572 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263847-55-8 | |
Record name | AG 045572 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Furan-1 interact with the GnRH-R?
A1: Furan-1 exhibits an allosteric mode of interaction with the GnRH-R. [] Unlike competitive antagonists that directly bind to the hormone-binding site, Furan-1 binds to a distinct allosteric site, influencing the receptor's conformation and function. []
Q2: What are the downstream effects of Furan-1 binding to the GnRH-R?
A2: By binding to the allosteric site, Furan-1 induces negative cooperativity with both peptide agonists and other nonpeptide antagonists, effectively inhibiting their binding to the GnRH-R. [] This results in the suppression of downstream signaling pathways associated with GnRH-R activation.
Q3: How does the allosteric binding mode of Furan-1 differ from other GnRH-R antagonists?
A3: Furan-1's allosteric mechanism distinguishes it from many previously described GnRH-R antagonists that act competitively. [] This unique mode of action offers potential advantages in terms of selectivity and sustained inhibition of the receptor.
Q4: What is the molecular formula and weight of Furan-1?
A4: While the provided research abstracts do not explicitly state the molecular formula and weight of Furan-1, they can be deduced from its chemical name: 5-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ylmethyl)furan-2-carboxylic acid (2,4,6-trimethoxyphenyl)amide. Based on this, the molecular formula is C28H35NO5 and the molecular weight is 465.58 g/mol.
Q5: How do structural modifications of Furan-1 affect its antagonistic activity?
A5: While the provided abstracts do not elaborate on specific structural modifications and their impact on Furan-1's activity, SAR studies are crucial in drug discovery. By systematically altering the compound's structure, researchers can identify key pharmacophores responsible for its activity and optimize its potency and selectivity.
Q6: What is the in vitro and in vivo efficacy of Furan-1?
A6: Research indicates that Furan-1 is a potent GnRH-R antagonist both in vitro and in vivo. [] Specific details on cell-based assays, animal models, and potential clinical trials are not provided in the abstracts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.